molecular formula C12H13NO5 B5447674 1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one

1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one

Cat. No.: B5447674
M. Wt: 251.23 g/mol
InChI Key: YYJIZJTYDLHGDD-UHFFFAOYSA-N
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Description

1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one is an organic compound with the molecular formula C₁₂H₁₃NO₅ and a molecular weight of 251.24 g/mol This compound is characterized by its unique structure, which includes a benzodioxin ring substituted with a nitro group and a butanone moiety

Preparation Methods

The synthesis of 1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles such as amines or alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antibacterial effects. The benzodioxin ring may also play a role in stabilizing these intermediates and enhancing their reactivity .

Comparison with Similar Compounds

1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one can be compared with other similar compounds, such as:

    6-Nitro-1,4-benzodioxane: This compound lacks the butanone moiety but shares the benzodioxin ring and nitro group.

    1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone: Similar structure but with an ethanone moiety instead of butanone.

    2,3-Dihydro-6-nitro-1,4-benzodioxin: Similar structure but without the butanone moiety.

Properties

IUPAC Name

1-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c1-2-3-10(14)8-6-11-12(18-5-4-17-11)7-9(8)13(15)16/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJIZJTYDLHGDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC2=C(C=C1[N+](=O)[O-])OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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